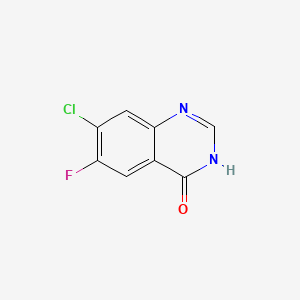
7-Chloro-6-fluoro-3H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-6-fluoro-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of chlorine and fluorine atoms in the structure of this compound enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-fluoro-3H-quinazolin-4-one typically involves the cyclization of 2-aminobenzamides with appropriate reagents. One common method includes the reaction of 2-amino-5-chlorobenzamide with 2-fluorobenzoyl chloride under basic conditions to form the desired quinazolinone. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-6-fluoro-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazolinone to its corresponding amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Lithium aluminum hydride or sodium borohydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Aminoquinazolines.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The biological activity of 7-Chloro-6-fluoro-3H-quinazolin-4-one is primarily attributed to its ability to interact with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
Comparison with Similar Compounds
- 7-Chloro-6-nitro-3H-quinazolin-4-one
- 6-Fluoro-7-methyl-3H-quinazolin-4-one
- 7-Chloro-6-bromo-3H-quinazolin-4-one
Comparison: 7-Chloro-6-fluoro-3H-quinazolin-4-one is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and biological activity compared to other similar compounds. The combination of these halogens can lead to improved pharmacokinetic properties and increased potency in biological assays.
Biological Activity
7-Chloro-6-fluoro-3H-quinazolin-4-one is a member of the quinazolinone family, a class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications, particularly as an anticancer agent and an enzyme inhibitor. Its unique structure, characterized by the presence of both chlorine and fluorine substituents, enhances its biological reactivity and pharmacological profiles.
The biological activity of this compound is primarily attributed to its role as a kinase inhibitor . It interacts with the ATP-binding site of various kinases, disrupting phosphorylation processes that are crucial for cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells and has been linked to its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) strains .
Biological Activity Overview
The compound exhibits significant activity against various cancer cell lines and is particularly noted for:
- Anticancer Properties : Demonstrated cytotoxicity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines with IC50 values significantly lower than established treatments like lapatinib .
- Antibacterial Activity : Effective against MRSA, showcasing potential as an antibiotic agent in treating resistant infections .
- Enzyme Inhibition : Acts as an inhibitor of DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, leading to cell death in susceptible organisms.
Case Studies
- In Vivo Efficacy Against MRSA :
- Cytotoxicity Studies :
Comparative Analysis
The unique halogen substitutions in this compound enhance its biological activity compared to structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 7-Chloroquinazolinone | Lacks fluorine substituent | Moderate antibacterial activity |
| 6-Fluoroquinazolinone | Lacks chlorine substituent | Effective against certain cancer types |
| 2-Aminoquinazolinone | Contains amino group | Exhibits neuroprotective effects |
| 4(3H)-Quinazolinone | Base structure without halogen substitutions | General antimicrobial properties |
The presence of both chlorine and fluorine in this compound contributes to its enhanced potency and reactivity, making it a valuable candidate for further drug development.
Properties
Molecular Formula |
C8H4ClFN2O |
|---|---|
Molecular Weight |
198.58 g/mol |
IUPAC Name |
7-chloro-6-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H4ClFN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,(H,11,12,13) |
InChI Key |
AJUCJHJQPSNWOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)Cl)N=CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















